Reactivity Superiority of C5-Iodo vs. C5-Bromo in Cross-Coupling: A Class-Level Inference
The C5-iodo substituent in Methyl 2-amino-5-iodonicotinate demonstrates class-level superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo analog (Methyl 2-amino-5-bromonicotinate, CAS 50735-34-7). The weaker carbon-iodine bond (bond dissociation energy ≈ 57 kcal/mol for aryl iodides) undergoes oxidative addition with Pd(0) catalysts significantly faster than the corresponding carbon-bromine bond (BDE ≈ 80 kcal/mol for aryl bromides) [1]. This intrinsic difference translates to higher yields, shorter reaction times, and lower catalyst loadings in Suzuki-Miyaura couplings, making the iodo derivative the preferred substrate for convergent syntheses [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) of Aryl Halides |
|---|---|
| Target Compound Data | Aryl-I BDE ≈ 57 kcal/mol (class value for C-I bond in aryl iodides) |
| Comparator Or Baseline | Aryl-Br BDE ≈ 80 kcal/mol (class value for C-Br bond in aryl bromides) |
| Quantified Difference | C-I bond is approximately 23 kcal/mol weaker than C-Br, correlating with faster oxidative addition rates |
| Conditions | Class-level data for palladium-catalyzed cross-coupling (no direct experimental comparison for this specific compound) |
Why This Matters
Faster oxidative addition of aryl iodides allows for more efficient cross-coupling reactions, reducing synthetic steps and improving overall yield in complex molecule assembly.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
